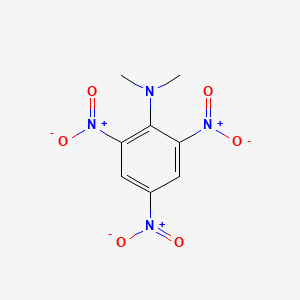

N,N-Dimethyl-2,4,6-trinitroaniline

Description

Contextualization within Nitroaromatic Chemistry

Nitroaromatic compounds are a class of organic molecules containing one or more nitro functional groups attached to an aromatic ring. The electron-withdrawing nature of the nitro groups, combined with the stability of the benzene (B151609) ring, imparts unique electronic properties to these molecules, making them resistant to oxidative degradation. nih.gov This class includes well-known explosives like 2,4,6-trinitrotoluene (B92697) (TNT) and picric acid (2,4,6-trinitrophenol). nih.gov

N,N-Dimethyl-2,4,6-trinitroaniline is a derivative of aniline (B41778) and is structurally related to 2,4,6-trinitroaniline (B3268610) (also known as picramide). wikipedia.org A key distinguishing feature is the presence of two methyl groups on the nitrogen atom of the amino group. This substitution has a profound impact on the molecule's chemical behavior. Specifically, the bulky N,N-dimethyl group, positioned between two ortho-nitro groups, experiences significant steric hindrance. This forces the dimethylamino group to rotate out of the plane of the benzene ring. quora.comquora.com

This steric inhibition of resonance prevents the lone pair of electrons on the nitrogen atom from delocalizing into the electron-deficient aromatic ring. quora.comquora.com In contrast, the lone pair on the nitrogen in 2,4,6-trinitroaniline is heavily involved in resonance with the ring. quora.comquora.com Consequently, the nitrogen in this compound is significantly more basic—reportedly by a factor of 40,000—because its electron pair is more readily available for donation to a proton. quora.comquora.com

Historical Trajectory of Research on Trinitroaniline (B13749157) Derivatives

Research into trinitroaniline derivatives is closely linked to the development of explosives and dyes. The parent compound, 2,4,6-trinitroaniline (picramide), is a known explosive that has been used in military applications, such as in Type 97 bakuyaku by the Imperial Japanese Navy during World War II. wikipedia.org It is typically synthesized from picric acid. chemicalbook.com

Scope and Research Significance of this compound Studies

The primary research significance of this compound lies in its use as a model compound for studying fundamental chemical principles, particularly steric effects on electronic properties.

The most prominent area of study is its enhanced basicity due to "steric inhibition of resonance." quora.com This makes it a classic textbook example for demonstrating how molecular geometry can override electronic effects like resonance. The significant difference in basicity between it and its non-methylated counterpart, 2,4,6-trinitroaniline, provides a clear and quantifiable illustration of this principle. quora.com

Furthermore, derivatives of N,N-dimethyl-nitroaniline are studied as model compounds for non-linear optical (NLO) materials. researchgate.net NLO materials are crucial for applications in telecommunications and optical computing. The charge separation in donor-pi-acceptor (D-π-A) molecules, like those based on the nitroaniline framework, is key to their NLO properties. Studies on related structures, such as derivatives of N,N-dimethyl-4-nitroaniline, investigate how substituents and molecular geometry affect molecular hyperpolarizabilities, which is a measure of NLO activity. researchgate.net While direct research on the NLO properties of this compound is not widely published, its structure serves as an important reference point for understanding the interplay of steric and electronic effects in the design of new NLO chromophores.

Structure

3D Structure

Properties

CAS No. |

2493-31-4 |

|---|---|

Molecular Formula |

C8H8N4O6 |

Molecular Weight |

256.17 g/mol |

IUPAC Name |

N,N-dimethyl-2,4,6-trinitroaniline |

InChI |

InChI=1S/C8H8N4O6/c1-9(2)8-6(11(15)16)3-5(10(13)14)4-7(8)12(17)18/h3-4H,1-2H3 |

InChI Key |

CHAGGWKJBGUBBJ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |

Origin of Product |

United States |

Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes for N,N-Dimethyl-2,4,6-trinitroaniline and its Derivatives

The synthesis of this compound can be approached through several established chemical strategies, primarily involving nucleophilic aromatic substitution or the derivatization of precursor molecules.

Nucleophilic aromatic substitution (SNAr) is a primary method for synthesizing this compound. This reaction pathway is effective because the benzene (B151609) ring is highly activated by the presence of multiple electron-withdrawing nitro groups.

The most common SNAr approach involves the reaction of an aryl halide, such as 2,4,6-trinitrochlorobenzene, with a nucleophile. In this case, dimethylamine (B145610) serves as the nucleophile, displacing the chloride leaving group. The strong electron-withdrawing nature of the three nitro groups, positioned ortho and para to the site of substitution, stabilizes the negatively charged intermediate (a Meisenheimer complex), facilitating the reaction. libretexts.orgnih.gov This reaction is often carried out under mild conditions. chemicalbook.comchemicalbook.com The general mechanism involves two main steps: the initial addition of the nucleophile to form the resonance-stabilized carbanion, followed by the elimination of the halide ion. libretexts.org

Variations of this approach have been developed for synthesizing a range of trinitroaniline (B13749157) derivatives. For instance, reacting 2,4,6-trinitrochlorobenzene with different primary or secondary amines yields the corresponding N-substituted trinitroanilines. researchgate.net

Table 1: Nucleophilic Aromatic Substitution (SNAr) Reactions

| Starting Material | Nucleophile | Product | Reference |

| 2,4,6-Trinitrochlorobenzene | Dimethylamine | This compound | Inferred from libretexts.orgchemicalbook.com |

| 2,4,6-Trinitrochlorobenzene | Aqueous Ammonia | 2,4,6-Trinitroaniline (B3268610) (Picramide) | researchgate.net |

| 2,4,6-Trinitrochlorobenzene | Butylamine | N-butyl-2,4,6-trinitroaniline | chemicalbook.com |

| 2,4-Dinitrofluorobenzene | Proteins (terminal NH2) | Labeled Protein | libretexts.org |

Another significant synthetic strategy involves the modification of existing precursor molecules. A common precursor for this compound is N,N-dimethylaniline. The synthesis proceeds via direct nitration. In this process, N,N-dimethylaniline is treated with a nitrating mixture, typically composed of concentrated nitric acid and concentrated sulfuric acid, under carefully controlled temperature conditions (e.g., 5-10°C) to introduce the three nitro groups onto the aromatic ring. orgsyn.org

Alternatively, 2,4,6-trinitroaniline (also known as picramide) can serve as a precursor. Synthesis can also begin with picric acid, which is first converted to 2,4,6-trinitrochlorobenzene using a chlorinating agent like phosphorus pentachloride (PCl₅). chemicalbook.comchemicalbook.com This intermediate is then subjected to amination with dimethylamine to yield the final product.

Derivatization is also employed for analytical purposes. Reagents such as 2,4-dinitrofluorobenzene (Sanger's reagent) and N,N-diethyl-2,4-dinitro-5-fluoroaniline are used to create derivatives of amino acids and other primary and secondary amines for chromatographic analysis. nih.govresearchgate.net These reactions create derivatives with strong UV absorbance, facilitating their detection. academicjournals.org

Table 2: Synthesis via Precursor Derivatization

| Precursor | Reagents | Key Intermediate | Final Product | Reference |

| N,N-Dimethylaniline | Conc. HNO₃, Conc. H₂SO₄ | - | N,N-Dimethyl-m-nitroaniline | orgsyn.org |

| Picric Acid | PCl₅, then Dimethylamine | 2,4,6-Trinitrochlorobenzene | This compound | chemicalbook.comchemicalbook.com |

| 4-Nitroaniline (B120555) | Dry NaNO₃, Conc. H₂SO₄ | - | 2,4,6-Trinitroaniline | sciencemadness.org |

Recent research has focused on developing "green" or more environmentally friendly synthetic routes. These methods aim to reduce or eliminate the use of hazardous solvents and reagents. For nucleophilic aromatic substitution reactions, advancements include using greener solvents like polyethylene (B3416737) glycol (PEG400), which has been shown to be effective for the synthesis of nitrogen-containing heterocycles. mdpi.com

Solvent- and catalyst-free conditions represent a significant step in green chemistry. For example, the synthesis of 2-anilino nicotinic acid derivatives has been achieved by heating 2-chloronicotinic acid with various amines without any solvent or catalyst, resulting in high yields and short reaction times. nih.gov Similarly, the use of green solvents like ethanol (B145695) and water at ambient temperatures has been successfully applied to the synthesis of other organic compounds, offering higher yields compared to conventional methods that use toxic solvents. ijiras.com The direct synthesis of N,N-dimethylaniline from nitrobenzene (B124822) using methanol (B129727) as a green methylating agent over a Raney-Ni® catalyst is another example of a more sustainable approach. researchgate.net

Mechanistic Investigations of Formation Reactions

The formation of this compound via nucleophilic aromatic substitution proceeds through a well-established addition-elimination mechanism. libretexts.org The reaction is initiated by the attack of the nucleophile (dimethylamine) on the carbon atom bearing the leaving group (e.g., chlorine). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex. nih.gov The presence of three strongly electron-withdrawing nitro groups at the ortho and para positions is crucial for stabilizing this intermediate by delocalizing the negative charge. libretexts.org In the final step, the leaving group is eliminated, and the aromaticity of the ring is restored.

A significant mechanistic feature of this compound is the phenomenon of steric inhibition of resonance. quora.comquora.com The two methyl groups on the nitrogen atom are ortho to two nitro groups, which creates steric hindrance. This forces the N,N-dimethylamino group to rotate out of the plane of the benzene ring. quora.comquora.com As a consequence, the lone pair of electrons on the nitrogen atom cannot effectively delocalize into the electron-deficient aromatic ring. This localization of the electron pair makes this compound a much stronger base compared to 2,4,6-trinitroaniline, where the lone pair on the primary amine is involved in resonance with the ring. quora.comquora.com

Comparative studies on the thermal decomposition of related compounds, such as 3,5-difluoro-2,4,6-trinitroanisole (DFTNAN) versus trinitroanisole (TNAN), show how substituents can alter reaction pathways. The presence of fluorine atoms, for example, can decrease the thermal stability of the molecule and change which chemical bond breaks first during decomposition. researchgate.net

Chemical Transformations and Reactivity Profiles

The chemical reactivity of trinitroaniline derivatives is dominated by the electron-deficient nature of the aromatic ring and the functionality of the nitro and amino groups.

The nitro groups of trinitroaniline derivatives are susceptible to reduction. Using reducing agents, the three nitro groups can be converted into amino groups. This transformation significantly alters the chemical properties of the molecule.

Conversely, the amino group of polynitroanilines can be oxidized. Powerful oxidizing agents are required for this transformation due to the deactivating effect of the nitro groups. A method developed for oxidizing weakly basic amines, such as aminopolynitroaromatics, utilizes peroxydisulfuric acid, which can be generated in situ. acs.org Another technique involves using ozone in oleum, which has been used to oxidize pentanitroaniline (B8575861) to hexanitrobenzene (B172732) in high yields. acs.org The oxidation of 2,4,6-trinitroaniline with a mixture of hydrogen peroxide and concentrated sulfuric acid has been reported to yield 1,2,3,5-tetranitrobenzene. sciencemadness.org These oxidation reactions provide a pathway to even more highly nitrated aromatic compounds.

Table 3: Oxidation and Reduction Reactions of Trinitroaniline Derivatives

| Derivative | Reagents | Transformation | Product | Reference |

| Trinitroaniline Derivatives | Reducing Agents | Reduction of Nitro Groups | Triamino Derivatives | |

| Pentanitroaniline | Ozone, Oleum | Oxidation of Amino Group | Hexanitrobenzene | acs.org |

| 2,4,6-Trinitroaniline | H₂O₂, Conc. H₂SO₄ | Oxidation | 1,2,3,5-Tetranitrobenzene | sciencemadness.org |

Substitution Reactions and Mechanism Elucidation

The substitution reactions of this compound and related trinitrophenyl ethers primarily proceed through a nucleophilic aromatic substitution (SNAr) mechanism. researchgate.netscranton.edu This mechanism is characterized by a two-step process involving addition and elimination. scranton.edu

In the initial addition step, a nucleophile attacks the electron-deficient aromatic ring at the carbon atom bearing the leaving group. This leads to the formation of a resonance-stabilized anionic intermediate, often referred to as a Meisenheimer or σ-complex. researchgate.netscranton.edu The presence of three strongly electron-withdrawing nitro groups on the benzene ring is crucial, as they delocalize the negative charge of the intermediate, thereby stabilizing it and facilitating the reaction.

The subsequent step is the elimination of the leaving group from the intermediate, which restores the aromaticity of the ring and yields the final substitution product. scranton.edu

Research on the reactions of phenyl 2,4,6-trinitrophenyl ethers with primary and secondary amines, such as aniline (B41778) and N-methylaniline, provides significant insight into this mechanism. researchgate.net For instance, the reaction of phenyl 2,4,6-trinitrophenyl ether with aniline in acetonitrile (B52724) results in the formation of 2,4,6-trinitrodiphenylamine. researchgate.net Kinetic studies of these reactions have been instrumental in elucidating the mechanistic details, including the identification of intermediates and the influence of catalysts. researchgate.net

A key factor influencing the reaction pathway is steric hindrance. The reaction rates for N-methylaniline are significantly lower than those for aniline, a phenomenon attributed to increased steric hindrance both in the formation of the intermediate and in the subsequent proton transfer steps. researchgate.net

Base-Catalyzed Reactions and σ-Complex Formation

Base catalysis plays a pivotal role in the nucleophilic aromatic substitution reactions involving derivatives of 2,4,6-trinitroaniline. researchgate.net Many of these reactions are general-base catalyzed, where a base, which can be the amine nucleophile itself, facilitates the removal of a proton from the zwitterionic intermediate formed after the initial nucleophilic attack. researchgate.net

The structure of this compound itself provides a compelling reason for its distinct reactivity in base-catalyzed environments. Due to the steric hindrance between the N,N-dimethyl group and the two ortho-nitro groups, the dimethylamino group is forced to rotate out of the plane of the benzene ring. quora.comquora.com This rotation causes steric inhibition of resonance, meaning the lone pair of electrons on the nitrogen atom cannot effectively delocalize into the aromatic ring. quora.comquora.com As a result, these electrons are more available for donation, making this compound a significantly stronger base than its counterpart, 2,4,6-trinitroaniline, where the lone pair is delocalized by resonance. quora.comquora.com This enhanced basicity is a critical factor in its chemical behavior.

The formation of a stable σ-complex is a hallmark of these reactions. Spectroscopic methods have been used to identify these intermediates. researchgate.net For example, in the reaction of ethyl 2,4,6-trinitrophenyl ether with aniline, the σ-adduct intermediate was identified spectroscopically before it proceeded to the final substitution product. researchgate.net These adducts are formed by the attack of the nucleophile at an electron-deficient carbon atom of the aromatic ring. In some cases, rapid and reversible formation of adducts can occur at unsubstituted ring positions, in competition with the slower attack at the substituted carbon that leads to the substitution product. researchgate.net

Molecular Structure, Conformation, and Intermolecular Interactions

Crystallographic Analysis and Solid-State Structures

Single Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is a powerful technique for elucidating the precise three-dimensional arrangement of atoms in a crystalline solid. Studies on derivatives of N,N-dimethyl-4-nitroaniline have revealed that the dimethylamino group can adopt a trigonal-pyramidal configuration and is often significantly twisted with respect to the plane of the benzene (B151609) ring, particularly when substituents are present in the ortho position. researchgate.net This twisting is a direct consequence of steric hindrance.

The determination of crystal structures through single-crystal X-ray diffraction provides fundamental information on bond lengths, bond angles, and torsion angles, which are essential for understanding the molecule's geometry and the nature of its intermolecular interactions in the solid state. vensel.orguchicago.edu

Influence of Substituents on Molecular Geometry and Packing

Substituents on the aniline (B41778) ring profoundly influence the molecular geometry and crystal packing of N,N-Dimethyl-2,4,6-trinitroaniline and related compounds. The presence of bulky ortho substituents can force the dimethylamino group to rotate out of the plane of the benzene ring. quora.com This steric inhibition of resonance has significant consequences for the molecule's electronic properties and basicity. quora.comquora.com

In derivatives of N,N-dimethyl-4-nitroaniline, ortho-substituents cause the dimethylamino group to adopt a trigonal-pyramidal configuration and twist out of the ring plane. researchgate.net In contrast, meta-substituted molecules tend to have a more planar dimethylamino group. researchgate.net This demonstrates the critical role of the substituent's position in determining the molecular conformation.

Polymorphism and Crystalline Phase Characterization

Polymorphism, the ability of a compound to exist in more than one crystalline form, is a known phenomenon for nitroaniline derivatives. bohrium.commdpi.com These different crystalline phases, or polymorphs, can exhibit distinct physical properties, including color. bohrium.comresearchgate.net

The compound 2,4,6-trinitro-N-(m-tolyl)aniline, a close analog of this compound, displays color polymorphism, with red, orange, and yellow forms having been identified. bohrium.comresearchgate.net These polymorphs have been characterized using a variety of techniques, including single-crystal X-ray diffraction, infrared and Raman spectroscopy, and differential scanning calorimetry. bohrium.comresearchgate.net The different colors of the polymorphs arise from variations in their crystal structures, which in turn affect their electronic properties. bohrium.com

The formation of polymorphs is influenced by crystallization conditions such as the solvent and temperature. soton.ac.uk For example, different polymorphs of 2-methyl-6-nitroaniline (B18888) were obtained by crystallization from different solvents. soton.ac.uk The characterization of these polymorphs reveals how subtle changes in molecular packing and intermolecular interactions can lead to significantly different macroscopic properties. bohrium.commdpi.com

Conformational Studies in Solution and Gas Phase

Spectroscopic Probes of Conformational Preferences (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are invaluable tools for studying the conformational preferences of molecules in solution and the gas phase. scispace.comauremn.org.br

NMR spectroscopy, particularly the analysis of chemical shifts and coupling constants, can provide detailed information about the relative orientation of different parts of a molecule. nih.gov For instance, in N,3-Dimethyl-2,4,6-trinitroaniline, NMR studies helped to determine the preferred conformation of the methylamino group with respect to the nitro groups. scispace.com The difference in chemical shifts between protons in related N-ethyl and N-methyl anilines can be used to deduce conformational information, as the magnetic anisotropy of the nitro groups influences nearby protons in a directionally dependent manner. scispace.com

IR spectroscopy, specifically the analysis of N-H stretching frequencies, is sensitive to hydrogen bonding. scispace.com In N-methyl-2,4,6-trinitroaniline and its homologs, the position of the N-H stretching band provides evidence for the presence and nature of intramolecular hydrogen bonds. scispace.com A decrease in the N-H stretching frequency is generally indicative of stronger hydrogen bonding. scispace.com By comparing the IR spectra of related compounds, it is possible to assign the preferred conformation based on which nitro group acts as the hydrogen bond acceptor. scispace.com

Intramolecular Interactions (e.g., Hydrogen Bonding, Steric Effects)

Intramolecular interactions, such as hydrogen bonding and steric effects, are crucial in determining the preferred conformation of this compound.

The presence of three nitro groups and a dimethylamino group on the aniline ring leads to significant steric strain. This steric hindrance between the ortho nitro groups and the N,N-dimethyl group forces the dimethylamino group to rotate out of the plane of the benzene ring. quora.comquora.com This phenomenon, known as steric inhibition of resonance, prevents the lone pair of electrons on the nitrogen atom from delocalizing into the aromatic ring. quora.comquora.com

The interplay between steric repulsion and stabilizing intramolecular interactions ultimately dictates the molecule's three-dimensional shape, which in turn influences its chemical reactivity and physical properties. quora.comnih.gov

Theoretical Insights into Molecular Architecture

Theoretical and computational chemistry provide powerful tools to understand the intricate details of molecular structure and behavior. For this compound, these methods have been instrumental in elucidating the electronic and conformational properties that govern its chemical character.

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have been employed to investigate the electronic properties of this compound and related nitroaromatic compounds. These studies provide valuable information about the distribution of electrons within the molecule, which is fundamental to understanding its reactivity and physical properties.

A key feature of this compound is the steric hindrance between the N,N-dimethylamino group and the two ortho-positioned nitro groups. This steric clash forces the dimethylamino group to rotate out of the plane of the benzene ring, a phenomenon known as steric inhibition of resonance. This has profound consequences for the molecule's electronic structure. In contrast to its less substituted analogue, 2,4,6-trinitroaniline (B3268610), where the amino group's lone pair of electrons can delocalize into the aromatic ring, this delocalization is significantly impeded in the dimethylated compound. This localization of the lone pair on the nitrogen atom is a primary reason for the observed increase in basicity of this compound.

The table below presents hypothetical data for this compound based on the trends observed in related compounds, illustrating the expected electronic properties.

| Calculated Property | Hypothetical Value | Significance |

| HOMO Energy | -7.5 eV | Represents the energy of the highest energy electrons available for donation. A higher value indicates greater ease of electron donation. |

| LUMO Energy | -3.2 eV | Represents the energy of the lowest energy unoccupied orbital available to accept electrons. A lower value indicates greater ease of electron acceptance. |

| HOMO-LUMO Gap | 4.3 eV | The energy difference between the HOMO and LUMO, which relates to the molecule's electronic excitability and kinetic stability. |

| Dipole Moment (µ) | 5.8 D | A measure of the overall polarity of the molecule, arising from the separation of positive and negative charges. |

Note: The values in this table are illustrative and based on general trends in related molecules. They are not experimentally or computationally verified data for this compound.

Molecular Dynamics Simulations of Conformational Space

Molecular dynamics (MD) simulations offer a powerful method to explore the conformational landscape of a molecule over time, providing insights into its flexibility and the accessible shapes it can adopt. For this compound, MD simulations would be particularly insightful for understanding the dynamics of the rotation of the dimethylamino and nitro groups.

While specific MD simulation studies on this compound are not extensively documented in the public domain, simulations of related molecules like ortho-nitroaniline (ONA) and para-nitroaniline (PNA) in solution provide a basis for what such a study would entail. researchgate.netnih.govacs.org These simulations typically employ force fields to describe the interactions between atoms and track their movements over nanoseconds or longer.

For this compound, an MD simulation would likely focus on the torsional angles between the dimethylamino group and the benzene ring, as well as the torsional angles of the three nitro groups. Key parameters that would be investigated include:

Dihedral Angle Distribution: The simulation would reveal the most probable rotational angles for the dimethylamino and nitro groups, quantifying the degree of out-of-plane twisting due to steric hindrance.

Conformational Energy Landscape: By analyzing the potential energy of the molecule as a function of its conformation, it would be possible to identify the lowest energy (most stable) conformations and the energy barriers to rotation between different conformations.

Solvent Effects: Running simulations in different solvents would demonstrate how the molecular conformation adapts to its environment, which is crucial for understanding its behavior in real-world applications.

The table below outlines the key dihedral angles that would be the focus of a molecular dynamics study on this compound.

| Dihedral Angle | Description | Expected Behavior from Steric Hindrance |

| C(ring)-C(ring)-N-C(methyl) | Defines the rotation of the dimethylamino group relative to the benzene ring. | Expected to show a significant deviation from 0° or 180° (a planar conformation) due to steric clash with the ortho-nitro groups. |

| C(ring)-C(ring)-N-O | Defines the rotation of the nitro groups relative to the benzene ring. | The ortho-nitro groups may also be twisted out of the plane to relieve steric strain with the dimethylamino group. The para-nitro group is likely to be more co-planar. |

The structural information for this compound is available in the Cambridge Structural Database under the refcode JUPRIV, which would serve as an excellent starting point for such computational investigations.

Advanced Spectroscopic and Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of N,N-Dimethyl-2,4,6-trinitroaniline. By probing the magnetic properties of atomic nuclei, NMR provides a detailed map of the chemical environment of individual atoms within the molecule.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy are fundamental for the structural verification of this compound. The chemical shifts observed in the spectra are highly sensitive to the electronic environment of the nuclei, which is significantly influenced by the strong electron-withdrawing nature of the three nitro groups and the steric effects of the N,N-dimethylamino group.

In the ¹H NMR spectrum, the aromatic protons of this compound are expected to appear as a singlet in the downfield region, typically between δ 8.5 and 9.5 ppm. This significant downfield shift is a direct consequence of the deshielding effect of the ortho and para nitro groups. The protons of the two methyl groups on the nitrogen atom will give rise to a single, sharp resonance, also shifted downfield compared to aniline (B41778), due to the electron-withdrawing effect of the trinitrophenyl ring.

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound Note: These are estimated values based on general principles and data from similar compounds. Actual values may vary depending on the solvent and experimental conditions.

| Atom | Nucleus | Expected Chemical Shift (ppm) | Multiplicity |

|---|---|---|---|

| Aromatic CH | ¹H | 8.5 - 9.5 | Singlet |

| N-CH₃ | ¹H | ~3.1 | Singlet |

| Aromatic C-H | ¹³C | 120 - 130 | |

| Aromatic C-N(CH₃)₂ | ¹³C | 145 - 155 | |

| Aromatic C-NO₂ | ¹³C | 140 - 150 |

Due to significant steric hindrance between the bulky N,N-dimethylamino group and the two ortho nitro groups, the dimethylamino group is forced to rotate out of the plane of the benzene (B151609) ring. quora.com This phenomenon, known as steric inhibition of resonance, prevents the delocalization of the nitrogen lone pair into the aromatic π-system. quora.comquora.com This has a profound effect on the molecule's basicity and can be studied using dynamic NMR (DNMR) techniques. researchgate.net

At room temperature, the rotation around the C-N bond may be fast on the NMR timescale, resulting in a single resonance for the two methyl groups. However, at lower temperatures, this rotation can be slowed, potentially leading to the observation of two distinct signals for the non-equivalent methyl groups. The temperature at which these signals coalesce can be used to determine the energy barrier for this rotational process.

While proton transfer is a dynamic process often studied by NMR, it is not a primary focus for this compound itself as it lacks an acidic proton on the amino group. However, in related primary or secondary anilines, such as 2,4,6-trinitroaniline (B3268610), proton exchange rates can be investigated using NMR techniques, often by observing the exchange with a deuterated solvent. docbrown.info

Nitrogen-15 (¹⁵N) NMR spectroscopy is a powerful tool for directly probing the electronic environment of the nitrogen atoms in this compound. nih.gov This technique can provide distinct signals for the amine nitrogen and the three nitro group nitrogens. The natural abundance of ¹⁵N is very low (0.37%), which often necessitates the use of isotopic enrichment or advanced techniques like heteronuclear correlation experiments (e.g., ¹H-¹⁵N HMBC) to obtain spectra with a good signal-to-noise ratio. researchgate.net

The chemical shift of the amino nitrogen is expected to be significantly different from that in aniline due to the steric inhibition of resonance. In aniline, the nitrogen lone pair is delocalized into the ring, resulting in a more shielded nitrogen nucleus. In this compound, the localized nature of the lone pair should lead to a different chemical shift.

The ¹⁵N chemical shifts of the nitro groups are also highly informative. They are typically found in a distinct region of the ¹⁵N NMR spectrum. Small differences in the chemical shifts of the ortho and para nitro groups may be observable, providing further insight into the electronic structure of the molecule. A study on substituted anilines provides a framework for predicting ¹⁵N chemical shifts based on substituent effects. nih.gov While specific data for this compound is scarce, data for 2,4,6-trinitroaniline is available and can serve as a reference point. nih.gov

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, provides a molecular fingerprint of this compound by probing its vibrational modes.

The IR and Raman spectra of this compound are dominated by characteristic vibrations of its functional groups. The most prominent features are the stretching vibrations of the nitro groups. Aromatic nitro compounds typically show two strong bands in the IR spectrum: an asymmetric stretching vibration between 1550 and 1475 cm⁻¹ and a symmetric stretching vibration between 1360 and 1290 cm⁻¹. orgchemboulder.comorgchemboulder.com These bands are crucial for identifying the presence of nitro groups. spectroscopyonline.com

Other important vibrations include the C-N stretching of the dimethylamino group, the C-H stretching and bending modes of the aromatic ring and the methyl groups, and the ring vibrations of the benzene core. The combination of these bands provides a unique spectral fingerprint that can be used for identification and purity assessment.

Table 2: Characteristic Infrared Absorption Frequencies for this compound Note: These are general ranges for the specified functional groups.

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Asymmetric Stretch | NO₂ | 1550 - 1475 | Strong |

| Symmetric Stretch | NO₂ | 1360 - 1290 | Strong |

| C-N Stretch | Aromatic Amine | 1340 - 1250 | Medium-Strong |

| C-H Stretch | Aromatic | 3100 - 3000 | Medium-Weak |

| C-H Stretch | Aliphatic (CH₃) | 2975 - 2850 | Medium-Weak |

Matrix isolation infrared spectroscopy is a powerful technique for studying the structure and photochemistry of molecules in a non-interacting environment. nih.gov In this method, molecules of this compound would be vaporized and then co-deposited with a large excess of an inert gas, such as argon or nitrogen, onto a cryogenic surface. uc.ptmdpi.com This traps individual molecules in a solid, inert matrix, preventing intermolecular interactions and allowing for the study of the isolated molecule's vibrational properties with high resolution. nih.gov

This technique would be particularly useful for studying the conformational landscape of this compound, especially the rotation of the dimethylamino group relative to the aromatic ring. By comparing the experimental gas-phase spectrum with theoretical calculations, it would be possible to identify and characterize different conformers that may exist. astrochem.org Furthermore, matrix isolation is an ideal method to study photochemical reactions, as the inert matrix can stabilize reactive intermediates, allowing for their spectroscopic characterization. While no specific matrix isolation IR studies on this compound have been reported, the technique has been successfully applied to other nitrogen-containing heterocyclic and aromatic compounds. uc.ptmdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a powerful analytical technique for probing the electronic structure and concentration of this compound. This method relies on the absorption of ultraviolet or visible light, which excites electrons from lower to higher energy orbitals within the molecule.

Electronic Absorption Properties

The electronic absorption spectrum of this compound, like other aromatic compounds, is characterized by distinct absorption bands in the UV-Vis region. These bands arise from π→π* transitions, which are typical for molecules containing conjugated systems like the benzene ring. The presence of both electron-donating (N,N-dimethylamino) and strongly electron-withdrawing (nitro) groups significantly influences the position and intensity of these absorption bands.

In aromatic compounds, transitions such as the E1, E2, and B bands are commonly observed. For instance, in benzene, these bands appear at approximately 184 nm, 204 nm, and 256 nm, respectively. In substituted anilines, these bands can undergo a bathochromic (red) shift to longer wavelengths and a hyperchromic effect, indicating an increase in absorption intensity. researchgate.net

The absorption spectrum of the related compound N,N-Dimethylaniline in cyclohexane (B81311) shows an absorption maximum at 251 nm with a molar absorptivity (ε) of 14,900 M⁻¹cm⁻¹. photochemcad.com For this compound, the extensive conjugation and the push-pull nature of the substituents are expected to result in absorption bands at even longer wavelengths, potentially extending into the visible region. The specific wavelengths and intensities are also influenced by the solvent polarity, with more polar solvents often causing further shifts in the absorption maxima. researchgate.net

Table 1: UV-Vis Absorption Data for Related Aniline Compounds

| Compound | Solvent | λmax (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) |

| N,N-Dimethylaniline photochemcad.com | Cyclohexane | 251 | 14,900 |

| Aniline researchgate.net | Not Specified | 230, 280 | Not Specified |

| 4,5-Dimethyl-2-Nitro Aniline researchgate.net | Carbon Tetrachloride | 282 | Not Specified |

| 4,5-Dimethyl-2-Nitro Aniline researchgate.net | Diethyl Ether | 282 | Not Specified |

| 4,5-Dimethyl-2-Nitro Aniline researchgate.net | Propane-2-ol | 289 | Not Specified |

This table presents data for related compounds to provide context for the electronic absorption properties of substituted anilines.

Kinetic Studies and Reaction Monitoring

UV-Vis spectroscopy is a valuable tool for monitoring the kinetics of reactions involving this compound. By tracking the change in absorbance at a specific wavelength corresponding to either a reactant or a product, the rate of a reaction can be determined. This is particularly useful in studying degradation processes, complex formation, or other chemical transformations.

For example, in the study of photocatalytic reactions, UV-Vis spectroscopy can be used to follow the disappearance of a reactant or the appearance of a product over time. researchgate.net The formation of colored intermediates or products can be readily quantified, providing insights into the reaction mechanism and kinetics. The technique's ability to provide real-time data makes it suitable for monitoring fast reactions.

Chromatographic Separation and Detection Methods

Chromatographic techniques are essential for the separation, identification, and quantification of this compound from complex mixtures. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are particularly well-suited for this purpose, often coupled with mass spectrometry for definitive characterization.

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a robust and widely used technique for the analysis of non-volatile and thermally labile compounds like this compound. Reverse-phase (RP) HPLC methods are commonly employed for the separation of such aromatic compounds.

A typical RP-HPLC method for this compound might utilize a C18 or a specialized reverse-phase column like Newcrom R1. sielc.comsielc.com The mobile phase often consists of a mixture of an organic solvent, such as acetonitrile (B52724) (MeCN), and an aqueous component, which may be acidified with phosphoric acid or formic acid. sielc.comsielc.com The use of formic acid makes the method compatible with mass spectrometry detection. sielc.comsielc.com Method development involves optimizing parameters such as the mobile phase composition, flow rate, and column temperature to achieve efficient separation from potential impurities or other components in a sample. researchgate.net

Table 2: Example HPLC Method Parameters for Aniline Derivatives

| Parameter | Condition | Reference |

| Column | YMC PACK ODS A (15 cm x 4.6 mm, 3.0 µm) | researchgate.net |

| Mobile Phase | Sodium acetate (B1210297) and n-Heptane sulfonic acid sodium salt with Acetic acid and Triethylamine in water and acetonitrile | researchgate.net |

| Flow Rate | 1.5 mL/min | researchgate.net |

| Column Temperature | 35°C | researchgate.net |

| Detection | UV at 254 nm | researchgate.net |

| Injection Volume | 10 µL | researchgate.net |

This table illustrates typical parameters used in HPLC method development for related compounds.

Ultra-Performance Liquid Chromatography (UPLC) Applications

UPLC is an advancement of HPLC that utilizes columns with smaller particle sizes (typically sub-2 µm), leading to higher resolution, faster analysis times, and increased sensitivity. UPLC methods are particularly advantageous for the analysis of complex samples or when high throughput is required.

For the analysis of this compound, a UPLC method would offer improved separation efficiency and reduced run times compared to conventional HPLC. sielc.comsielc.com The development of a UPLC method would involve similar principles to HPLC method development but with adjustments for the higher pressures and faster flow rates characteristic of UPLC systems. For instance, a method developed for 2,6-dimethylaniline (B139824) and its isomers utilized a UPLC CSH Phenyl-hexyl column with a mobile phase of sodium phosphate (B84403) buffer and acetonitrile. researchgate.net Such methods can achieve low limits of detection (LOD) and quantification (LOQ), making them suitable for trace-level analysis. researchgate.net

Mass Spectrometry Integration for Characterization

Coupling liquid chromatography (HPLC or UPLC) with mass spectrometry (MS) provides a powerful tool for the unambiguous identification and characterization of this compound. While the chromatographic system separates the compound from the sample matrix, the mass spectrometer provides information about its molecular weight and structure.

Following separation by HPLC or UPLC, the eluent is introduced into the mass spectrometer. Electron ionization (EI) is one method that can be used to generate ions for mass analysis. The resulting mass spectrum displays the molecular ion peak, which corresponds to the molecular weight of the compound, as well as fragment ions that are characteristic of its structure. For instance, the NIST WebBook provides mass spectral data for the related compound 2,4,6-Trinitro-N-methyl-aniline, which has a molecular weight of 242.1457 g/mol . nist.gov

LC-MS/MS, which involves tandem mass spectrometry, can be used for even more specific and sensitive quantification. nih.gov This technique is particularly useful for the analysis of metabolites or trace-level contaminants in complex matrices. nih.gov The development of an LC-MS/MS method involves optimizing both the chromatographic separation and the mass spectrometric parameters, such as the selection of precursor and product ions for selected reaction monitoring (SRM).

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. It is particularly valuable for predicting the properties and reactivity of molecules like N,N-Dimethyl-2,4,6-trinitroaniline.

DFT calculations are instrumental in elucidating the electronic structure and energetic properties of this compound. A key feature of this molecule is the steric hindrance between the N,N-dimethylamino group and the ortho-nitro groups. This steric strain forces the dimethylamino group to rotate out of the plane of the benzene (B151609) ring. researchgate.netquora.comquora.com This has a profound effect on the electronic properties.

In the planar conformation of a simpler molecule like 2,4,6-trinitroaniline (B3268610), the lone pair of electrons on the nitrogen atom can delocalize into the electron-deficient benzene ring. quora.comquora.com However, in this compound, the out-of-plane rotation of the dimethylamino group inhibits this resonance. researchgate.netquora.comquora.com This phenomenon, known as steric inhibition of resonance, leads to the localization of the lone pair on the nitrogen atom, making them more available for donation. quora.comquora.com Consequently, this compound is a significantly stronger base than 2,4,6-trinitroaniline. quora.com

DFT calculations can quantify these effects by computing properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO gap is a critical indicator of chemical reactivity and stability. For related nitroaniline derivatives, DFT studies have been used to calculate these electronic parameters, as illustrated in the table below which shows data for a similar compound, N,N-dimethyl-4-nitroaniline.

Table 1: Calculated Electronic Properties of a Related Nitroaniline Derivative

| Property | Value |

|---|---|

| HOMO-LUMO Energy Gap | 2.9935 eV |

| Ionization Potential | 5.3227 eV |

| Electron Affinity | 2.2757 eV |

| Chemical Hardness | 1.4968 eV |

Note: Data is for perylene, a polycyclic aromatic hydrocarbon, but illustrates the type of electronic properties that can be calculated using DFT. researchgate.net

Vibrational frequency analysis using DFT provides theoretical infrared (IR) and Raman spectra, which can be compared with experimental data to confirm molecular structures and understand bonding. For N,N-dimethylaniline, a related compound, detailed vibrational analyses have been performed using DFT at the B3LYP/6-311++G** level of theory. sphinxsai.com These studies assign specific vibrational modes, such as C-H stretching, C-C stretching, and ring deformation vibrations, to the observed spectral peaks. sphinxsai.com

The conformational landscape of this compound is dominated by the rotation of the dimethylamino group and the nitro groups. DFT calculations can map the potential energy surface associated with these rotations to identify the most stable conformations and the energy barriers between them. The steric hindrance between the bulky dimethylamino group and the ortho-nitro groups is expected to create a significant rotational barrier.

Table 2: Selected Vibrational Frequencies for N,N-Dimethylaniline (NNDMA) from DFT Calculations

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

|---|---|---|

| C-H Stretching | 3074, 3063, 3027 | - |

| C-C Stretching | - | 1509, 1577, 1578 |

| Ring Stretching | - | 1672, 1637, 1578 |

| C-H In-plane Bending | - | 1168, 1231, 1216 |

Note: Data is for N,N-dimethylaniline and illustrates the correlation between calculated and experimental vibrational frequencies. sphinxsai.com

Ab Initio and Semi-Empirical Methods

Ab initio and semi-empirical methods are alternative computational approaches for studying molecular systems. Ab initio methods are based on first principles of quantum mechanics without the use of empirical parameters, offering high accuracy at a greater computational cost. nih.gov Semi-empirical methods, on the other hand, use parameters derived from experimental data to simplify calculations, making them faster and suitable for larger molecules. researchgate.netwikipedia.org

For derivatives of N,N-dimethyl-4-nitroaniline, high-level ab initio calculations have been used to study their molecular and crystal structures. researchgate.net These studies have confirmed that the dimethylamino group has a trigonal-pyramidal configuration and is significantly twisted with respect to the benzene ring in ortho-substituted molecules. researchgate.net

Semi-empirical methods like AM1, PM3, and MNDO are often used for initial geometry optimizations and to obtain qualitative insights into the electronic structure and reactivity of organic molecules. wikipedia.orguni-muenchen.de These methods are particularly useful for screening large numbers of compounds or for studying large molecular systems where ab initio or DFT calculations would be computationally prohibitive.

Computational Modeling of Reaction Mechanisms and Transition States

Computational modeling is a powerful tool for investigating the reaction mechanisms of this compound. By mapping the potential energy surface of a reaction, it is possible to identify reactants, products, intermediates, and, crucially, the transition states that connect them. The energy of the transition state determines the activation energy and thus the rate of the reaction.

DFT and ab initio methods can be used to calculate the geometries and energies of transition states, providing a detailed picture of the reaction pathway. This information is critical for understanding the stability and reactivity of energetic materials.

Prediction of Molecular Properties and Reactivity

Computational methods are extensively used to predict a wide range of molecular properties and reactivity descriptors for this compound. These properties include dipole moment, polarizability, and various reactivity indices derived from the electronic structure.

The steric inhibition of resonance in this compound, as discussed earlier, has a dominant effect on its reactivity, particularly its basicity. researchgate.netquora.comquora.com Computational models can quantify this effect by calculating the proton affinity or the pKa value of the molecule.

Furthermore, the distribution of electrostatic potential on the molecular surface, which can be calculated using DFT, provides a visual representation of the electron-rich and electron-poor regions of the molecule. This is useful for predicting how the molecule will interact with other species, for example, in electrophilic or nucleophilic attacks. The strongly electron-withdrawing nitro groups create a highly electron-deficient aromatic ring, while the localized lone pair on the dimethylamino group represents a site of high electron density.

Applications in Advanced Materials Science and Chemical Synthesis

Energetic Material Design and Performance

The highly nitrated structure of N,N-Dimethyl-2,4,6-trinitroaniline makes it a candidate for inclusion in energetic materials. The presence of multiple nitro groups, which are known to be explosophoric, contributes to its high energy density.

Structure-Performance Relationships in Trinitroaniline (B13749157) Systems

The performance of energetic materials based on trinitroaniline is intrinsically linked to their molecular structure. The number and position of nitro groups, as well as the nature of the substituent on the amino group, significantly influence properties such as density, thermal stability, and detonation velocity.

In the case of 2,4,6-trinitroaniline (B3268610) (TNA), the parent compound, the three nitro groups confer significant energetic properties. However, the introduction of methyl groups on the nitrogen atom to form this compound alters the molecule's geometry and electronic properties. The steric hindrance caused by the dimethylamino group forces it to rotate out of the plane of the benzene (B151609) ring. quora.comquora.com This "steric inhibition of resonance" reduces the delocalization of the nitrogen lone pair electrons into the electron-deficient aromatic ring. quora.comquora.com This structural change can impact the compound's stability and reactivity, which are critical parameters for energetic materials.

The relationship between structure and performance is a key area of research in the development of new energetic materials. For instance, increasing the number of nitro groups, as seen in 2,3,4,6-tetranitroaniline, can lead to higher energy density but may also increase sensitivity to external stimuli, potentially limiting its practical applications.

Integration into High-Energy Density Materials

High-energy density materials (HEDMs) are a critical component of modern defense and aerospace applications. nih.gov The primary goal in HEDM research is to develop compounds with high density and superior detonation performance while maintaining adequate thermal stability and low sensitivity to shock and friction. nih.govresearchgate.net

While specific data on the integration of this compound into HEDM formulations is limited in the public domain, the broader class of trinitroaniline derivatives is recognized for its energetic potential. The challenge lies in balancing the energetic output with safety and stability. For example, the well-known explosive CL-20 has a very high crystal density and detonation performance but is also highly sensitive to mechanical stimuli. nih.gov The development of new HEDMs often involves synthesizing derivatives that offer a better balance of these properties.

Research in this area focuses on creating novel molecular structures and formulations that can deliver high performance safely. The study of compounds like this compound and its analogues contributes to a deeper understanding of the structure-property relationships that govern the performance of energetic materials.

Reagent and Precursor Applications in Organic Synthesis

Beyond its energetic properties, this compound serves as a valuable building block and reagent in organic synthesis, enabling the construction of more complex molecules and functional materials.

Use in Complex Molecule Assembly

The reactivity of the aromatic ring and the functional groups of this compound make it a useful intermediate in the synthesis of more elaborate chemical structures. The nitro groups can be reduced to amino groups, which can then be further modified, or they can activate the ring towards nucleophilic aromatic substitution, allowing for the introduction of other functional groups.

For example, the synthesis of various derivatives of 2,4,6-trinitroaniline has been explored for potential applications in medicinal chemistry. Studies have shown that certain trinitroaniline derivatives exhibit antitumor activities. researchgate.net In these syntheses, the core trinitroaniline structure is modified by introducing different substituents on the amino group to create a library of compounds for biological screening. researchgate.net

Derivatization for Functional Materials

The derivatization of this compound and related compounds is a key strategy for creating new functional materials with tailored properties. By chemically modifying the parent molecule, researchers can fine-tune its electronic, optical, and physical characteristics.

A notable example is the development of reagents for analytical chemistry. A related compound, N,N-dimethyl-2,4-dinitro-5-fluorobenzylamine (DMDNFB), has been synthesized as a derivatizing agent for the analysis of amino acids using liquid chromatography-electrospray ionization mass spectrometry (LC/ESI-MS). nih.govresearchgate.net The introduction of the N,N-dimethylaminomethyl group provides a readily protonatable site, significantly enhancing the signal in positive ion mode ESI-MS, which allows for highly sensitive detection of amino acids and peptides. nih.govresearchgate.net This demonstrates how the core structure of a nitroaniline can be modified to create a highly effective analytical tool.

Development of Advanced Functional Chromophores

The electronic structure of this compound, characterized by the presence of both electron-donating (dimethylamino) and strong electron-withdrawing (nitro) groups, makes it an interesting candidate for the development of advanced functional chromophores. These chromophores are molecules that absorb and interact with light, and they are fundamental components of various optical materials.

The interaction between the donor and acceptor groups can lead to intramolecular charge transfer (ICT), which is a key mechanism for nonlinear optical (NLO) properties. N,N-dimethyl-4-nitroaniline, a related compound, is a well-studied chromophore known for its NLO activity. researchgate.net The efficiency of this charge transfer is highly dependent on the molecular geometry.

In this compound, the steric hindrance from the ortho-nitro groups forces the dimethylamino group to twist out of the plane of the benzene ring. quora.comquora.com This geometric constraint can significantly affect the extent of electronic conjugation and, consequently, the molecule's optical properties. The study of such structure-property relationships is crucial for designing new chromophores with enhanced NLO performance for applications in optical communications, data storage, and other photonic technologies. Furthermore, derivatives of trinitroaniline have been investigated for their chromogenic properties, with some exhibiting polymorphism where different crystal forms of the same compound display distinct colors. bohrium.comresearchgate.net This phenomenon is of interest for applications such as sensors and smart materials.

Environmental Chemical Research and Biogeochemical Cycling

Environmental Fate and Transport Processes in Abiotic Systems

The environmental behavior of N,N-Dimethyl-2,4,6-trinitroaniline, a nitroaromatic compound, is governed by a series of physical and chemical processes that dictate its persistence, mobility, and ultimate fate in abiotic environments. These processes include its susceptibility to light-induced degradation and its interaction with soil and water matrices.

Photolytic Degradation Pathways

Direct photolysis of this compound in the environment is a potential transformation pathway, although specific studies on this compound are limited. However, research on analogous nitroaromatic compounds provides insights into potential degradation mechanisms. For instance, the photolysis of 2,4-dinitroanisole (B92663) (DNAN) has been shown to yield photodegradable intermediates. mostwiedzy.pl Another related compound, 1,3,5-triamino-2,4,6-trinitrobenzene (TATB), undergoes photodegradation to form a mono-benzofurazan derivative and, under certain conditions, a nitro-aci-nitro isomer which can hydrolyze to 3,5-diamino-2,4,6-trinitrophenol. semanticscholar.org The photolysis of N-2,4,6-trinitrophenyl-substituted amino acids results in the formation of 2-nitroso-4,6-dinitro-aniline. Given these examples, it is plausible that the photolytic degradation of this compound could involve transformations of the nitro groups and potential cleavage of the N-alkyl bonds, leading to a variety of intermediate products. The rate and extent of such degradation would be influenced by factors such as light intensity, wavelength, and the presence of other photosensitizing agents in the environment.

Adsorption and Leaching Dynamics in Soil and Water Systems

The sorption of organic compounds in soil is often quantified by the soil-water partition coefficient (Kd), which represents the ratio of the chemical's concentration in the soil to its concentration in the water at equilibrium. diva-portal.orgchemsafetypro.com For many non-polar organic compounds, the adsorption is primarily to soil organic carbon, and the organic carbon-normalized adsorption coefficient (Koc) is used.

Studies on dinitrotoluenes (DNTs) in small-arms range soils have reported Kd values ranging from 0.1 to 21.3 L/kg for 2,4-DNT and 0 to 18.2 L/kg for 2,6-DNT. researchgate.net The variability in these values highlights the influence of soil properties, such as organic matter content and clay mineralogy, on the adsorption process. Generally, higher organic carbon content leads to stronger adsorption and reduced mobility. researchgate.net The presence of the dimethylamino group in this compound, which can be protonated, may lead to different adsorption mechanisms compared to non-ionizable nitroaromatics, potentially involving cation exchange. quora.comquora.com Due to steric hindrance from the adjacent nitro groups, the dimethylamino group is forced out of the plane of the benzene (B151609) ring, which may affect its interaction with soil surfaces. quora.comquora.com

The leaching potential of a chemical is inversely related to its adsorption. Compounds with low Kd or Koc values are more mobile and more likely to leach into groundwater. Given the expected sorption behavior based on its analogs, this compound is anticipated to have a moderate to low leaching potential, particularly in soils with higher organic matter content. However, in sandy soils with low organic matter, the potential for leaching would be higher.

Interactive Data Table: Soil Partition Coefficients (Kd) for Structurally Related Nitroaromatic Compounds

| Compound | Soil Type | Kd (L/kg) Range | Mean Kd (L/kg) | Reference |

| 2,4-Dinitrotoluene | Small-arms range soils | 0.1 - 21.3 | 3.2 | researchgate.net |

| 2,6-Dinitrotoluene | Small-arms range soils | 0 - 18.2 | 2.6 | researchgate.net |

| Nitroglycerin | Small-arms range soils | 0 - 7.3 | 0.9 | researchgate.net |

This table presents data for compounds structurally related to this compound to provide an indication of potential adsorption behavior.

Biotransformation and Biodegradation Pathways

The fate of this compound in biologically active environments is largely dependent on microbial processes that can transform or completely degrade the compound.

Microbial Metabolism of Nitroaromatic Compounds

The microbial degradation of nitroaromatic compounds, particularly 2,4,6-trinitrotoluene (B92697) (TNT), has been extensively studied and provides a framework for understanding the potential biotransformation of this compound. nih.govnih.gov Under anaerobic conditions, the primary pathway for TNT degradation involves the stepwise reduction of the nitro groups to form amino derivatives. nih.gov This process can lead to the formation of monoamino-, diamino-, and ultimately triaminotoluene. nih.govnih.gov

While specific studies on the microbial metabolism of this compound are scarce, it is plausible that it undergoes similar reductive transformations. The presence of the N,N-dimethylamino group may influence the regioselectivity of the nitro group reduction. The resulting amino derivatives could then be subject to further transformation or polymerization.

Enzymatic Degradation Mechanisms

The biotransformation of nitroaromatic compounds is mediated by a variety of microbial enzymes. Nitroreductases are key enzymes that catalyze the reduction of nitro groups under both aerobic and anaerobic conditions. These enzymes are often flavoproteins that use NADH or NADPH as electron donors. The reduction proceeds through nitroso and hydroxylamino intermediates. nih.gov

While specific enzymes responsible for the degradation of this compound have not been identified, it is likely that nitroreductases would play a crucial role in its initial transformation. Additionally, other enzymes such as monooxygenases and dioxygenases could be involved in subsequent degradation steps, potentially leading to ring cleavage, although the highly substituted nature of the aromatic ring in this compound may hinder such attacks. The electrochemical oxidation of aniline (B41778) derivatives can proceed via N-demethylation, suggesting that enzymatic processes could also target the dimethylamino group. mdpi.com

Advanced Remediation Strategies

The remediation of sites contaminated with nitroaromatic compounds often requires advanced technologies due to their recalcitrant nature. While specific remediation strategies for this compound have not been extensively documented, approaches successful for similar compounds like tetryl (B1194171) (2,4,6-trinitrophenylmethylnitramine) and TNT are highly relevant.

One promising approach is bioslurry treatment , which has been shown to be effective for soils with very high concentrations of tetryl. nih.gov In this process, contaminated soil is mixed with water and nutrients to create a slurry, which enhances the bioavailability of the contaminant to microorganisms. This method achieved a 99.9% reduction in tetryl concentrations over 180 to 200 days. nih.gov

Advanced Oxidation Processes (AOPs) represent another class of effective remediation technologies. AOPs generate highly reactive hydroxyl radicals that can non-selectively oxidize a wide range of organic contaminants. researchgate.netmdpi.com Processes such as Fenton (Fe²⁺/H₂O₂), photo-Fenton, and ozonation have been successfully applied to degrade other nitroaromatic compounds. researchgate.net For instance, the photolysis of 2,4-dinitroanisole (DNAN) can be enhanced by AOPs, leading to the formation of methoxytrinitrophenols. mostwiedzy.pl

Nanoremediation , utilizing nanoparticles for the degradation of pollutants, is an emerging technology. nih.gov Nanoscale zero-valent iron (nZVI) has been investigated for the remediation of various organic pollutants, including nitroaromatics. The high surface area and reactivity of nZVI can lead to rapid reduction of the nitro groups.

Phytoremediation , the use of plants to remove or degrade contaminants, has also been explored for sites contaminated with TNT. researchgate.net While the presence of the contaminant can be phytotoxic, certain plant species, in conjunction with their associated microbial communities, can enhance the degradation of nitroaromatics in the soil. researchgate.net

Chemical Oxidation and Reduction Methods

The environmental fate of this compound is significantly influenced by chemical transformation processes. As a nitroaromatic compound, its degradation is primarily governed by oxidation and reduction reactions that target the nitro groups and the aromatic ring. While specific studies on this compound are limited, the extensive research on analogous nitroaromatic compounds, such as 2,4,6-trinitrotoluene (TNT), provides a strong basis for understanding its likely chemical behavior in the environment.

The electron-withdrawing nature of the three nitro groups makes the aromatic ring of this compound highly electron-deficient. This characteristic renders the compound resistant to oxidative degradation but susceptible to reductive transformations.

Advanced Oxidation Processes (AOPs)

Advanced Oxidation Processes (AOPs) are a suite of chemical treatment methods that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. These processes are considered promising for the remediation of water contaminated with recalcitrant organic compounds, including nitroaromatics.

Fenton and Photo-Fenton Oxidation: The Fenton process involves the reaction of hydrogen peroxide (H₂O₂) with ferrous iron (Fe²⁺) to produce hydroxyl radicals. researchgate.netnih.govmdpi.com Studies on the degradation of 2,4,6-trinitrotoluene (TNT) and 2,6-dimethylaniline (B139824) have demonstrated the efficacy of this method. nih.govnih.govcapes.gov.br For instance, the Fenton oxidation of TNT in soil slurries has been shown to be an effective remediation strategy. capes.gov.br The degradation of 2,6-dimethylaniline by the Fenton process achieved 70% removal efficiency under optimal conditions, with identified intermediates including 2,6-dimethylphenol (B121312), 2,6-dimethylnitrobenzene, and various organic acids. nih.gov The efficiency of the Fenton process is influenced by factors such as pH, temperature, and the concentrations of Fe²⁺ and H₂O₂. researchgate.netnih.gov The photo-Fenton process, which incorporates UV light, can enhance the production of hydroxyl radicals and, consequently, the degradation rate of nitroaromatic compounds. researchgate.net

Ozonation: Ozone (O₃) is a powerful oxidant that can directly react with organic molecules or decompose to form hydroxyl radicals. Ozonation has been investigated for the degradation of various nitroaromatic compounds. nih.gov However, the reaction of ozone with dimethylamine-containing compounds can lead to the formation of N-nitrosodimethylamine (NDMA), a potent carcinogen. nih.govsci-hub.st Given the N,N-dimethylamino group in this compound, its ozonation could potentially lead to the formation of NDMA, a critical consideration for water treatment applications.

The table below summarizes findings from studies on the oxidation of related compounds, which can be extrapolated to understand the potential degradation of this compound.

| Oxidation Method | Target Compound | Key Findings | Reference |

| Fenton Process | 2,6-Dimethylaniline | 70% removal efficiency at optimal conditions (pH 2, 2 mM Fe²⁺, 20 mM H₂O₂). Intermediates included 2,6-dimethylphenol and 2,6-dimethylnitrobenzene. | nih.gov |

| Electro-Fenton | 2,6-Dimethylaniline | Complete degradation in 4 hours. Identified intermediates included 2,6-dimethylphenol and 2,6-dimethylnitrobenzene. | nih.gov |

| Ultrasound-Fenton | 2,4,6-Trinitrotoluene (TNT) | 99% TNT removal in 300 minutes. Major byproducts included 1,3,5-trinitrobenzene (B165232) and 3,5-dinitrobenzenamine. | mdpi.com |

| Ozonation | Dimethylamine (B145610) | Formation of N-nitrosodimethylamine (NDMA) with a yield up to 0.4%. | nih.gov |

Chemical Reduction Methods

Reduction of the nitro groups is a primary transformation pathway for nitroaromatic compounds under anaerobic or reducing conditions. This process can be facilitated by various chemical reducing agents.

Zero-Valent Iron (ZVI): Zero-valent iron has been extensively studied for the reductive transformation of nitroaromatic compounds in contaminated soil and groundwater. ZVI acts as an electron donor, reducing the nitro groups to amino groups. The use of nanoscale zero-valent iron (nZVI) has shown significantly higher reactivity compared to conventional iron powders in the reduction of TNT. nih.gov The reaction rate is influenced by factors such as nZVI concentration, temperature, and pH. nih.gov The reduction of this compound by ZVI would likely proceed through the sequential reduction of its three nitro groups to form amino derivatives.

The following table outlines the results of a study on the reduction of a related nitroaromatic compound.

| Reduction Method | Target Compound | Key Findings | Reference |

| Nanoscale Zero-Valent Iron (nZVI) | 2,4,6-Trinitrotoluene (TNT) | The apparent rate constant for TNT reduction was 7.8 times higher with nZVI compared to conventional iron powder. The apparent activation energy was decreased by 60%. | nih.gov |

Advanced Separation Techniques for Environmental Contaminants

The detection and quantification of this compound and other nitroaromatic contaminants in environmental matrices such as soil and water necessitate sophisticated analytical separation techniques. These methods are crucial for monitoring the extent of contamination and the effectiveness of remediation efforts.

High-Performance Liquid Chromatography (HPLC): HPLC is a widely used technique for the analysis of nitroaromatic compounds. tandfonline.com A specific reverse-phase (RP) HPLC method has been developed for the analysis of this compound. sielc.com This method utilizes a C18 stationary phase and a mobile phase consisting of acetonitrile (B52724), water, and an acid modifier like phosphoric or formic acid. sielc.com For complex environmental samples, on-line solid-phase extraction (SPE) can be coupled with HPLC to preconcentrate the analytes and remove interfering matrix components, thereby enhancing sensitivity and selectivity. thermofisher.com

Gas Chromatography (GC): Gas chromatography, particularly when coupled with an electron capture detector (GC-ECD), is another powerful technique for the analysis of nitroaromatic compounds due to their high electron affinity. For non-volatile or thermally labile compounds, derivatization may be required.

Supercritical Fluid Chromatography (SFC): SFC is a separation technique that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. wikipedia.orgyoutube.comlibretexts.org It offers advantages over HPLC and GC, including faster analysis times and reduced solvent consumption. SFC has been successfully applied to the separation of nitroaromatic compounds, including isomers. tandfonline.comdtic.mil The solvating power of the supercritical fluid can be tuned by adjusting pressure and temperature, allowing for precise control over the separation. youtube.com

Micellar Electrokinetic Chromatography (MEKC): MEKC is a modification of capillary electrophoresis (CE) that allows for the separation of neutral analytes. wikipedia.org In MEKC, a surfactant is added to the buffer solution at a concentration above its critical micelle concentration, forming micelles that act as a pseudo-stationary phase. This technique has been demonstrated to be effective for the separation of nitroaromatic explosives in complex matrices like seawater. nih.govdtic.mil MEKC offers high separation efficiency and requires only small sample volumes. wikipedia.org

Solid-Phase Microextraction (SPME): SPME is a solvent-free sample preparation technique that can be coupled with GC or HPLC for the analysis of environmental contaminants. bohrium.comnih.gov A fused silica (B1680970) fiber coated with a stationary phase is exposed to the sample, and analytes partition onto the fiber. The fiber is then thermally desorbed in the injector of a GC or eluted with a solvent for HPLC analysis. SPME is a versatile and environmentally friendly method for the extraction and pre-concentration of a wide range of organic pollutants from water and soil. nih.govuwaterloo.ca

The table below provides an overview of advanced separation techniques applicable to the analysis of this compound and related compounds.

| Separation Technique | Principle | Applicability to this compound | Reference |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a liquid mobile phase and a solid stationary phase. | A specific reverse-phase method has been developed for its analysis. | sielc.com |

| Supercritical Fluid Chromatography (SFC) | Partitioning between a supercritical fluid mobile phase and a solid stationary phase. | Effective for the separation of various nitroaromatic compounds and their isomers. | tandfonline.comlibretexts.orgdtic.mil |

| Micellar Electrokinetic Chromatography (MEKC) | Differential partitioning between micelles and an aqueous buffer in a capillary under an electric field. | Demonstrated for the separation of nitroaromatic explosives in complex matrices. | wikipedia.orgnih.govdtic.milnih.gov |

| Solid-Phase Microextraction (SPME) | Extraction and pre-concentration of analytes onto a coated fiber. | A versatile sample preparation technique for nitroaromatic compounds in environmental samples. | bohrium.comnih.gov |

Future Research Directions and Emerging Paradigms

Novel Synthetic Methodologies and Process Intensification

Traditional batch synthesis of highly nitrated aromatic compounds often involves harsh reaction conditions and significant safety concerns. Emerging research is focused on developing safer and more efficient continuous-flow processes.

Microreactor Technology: The use of microreactors for the nitration of aromatic compounds is a significant area of advancement. google.commicroflutech.comtandfonline.comacs.org These systems offer superior heat and mass transfer, enabling precise control over highly exothermic reactions and minimizing the risk of thermal runaway. appliedcatalysts.com The small reaction volumes inherent to microreactors enhance safety, particularly when dealing with energetic materials. appliedcatalysts.com Research into the application of microchannel reactors for aromatic nitration has shown that this technology is well-suited for reactions with high activity, offering a safer and more efficient alternative to traditional batch processes. microflutech.com The development of continuous-flow microreactor systems, potentially integrated with micromixers, can lead to enhanced selectivity and safety in nitration processes. acs.org

Flow Chemistry: Automated flow chemistry systems are being developed for the synthesis of related nitroaromatic compounds, such as 2,4,6-trinitrotoluene (B92697) (TNT). semanticscholar.org These systems allow for the use of standard nitrating mixtures under less extreme conditions and with significantly shorter reaction times compared to batch methods. semanticscholar.org This approach is considered a viable route for the safe and continuous production of such materials. semanticscholar.org The principles of flow chemistry can be directly applied to the synthesis of N,N-Dimethyl-2,4,6-trinitroaniline to improve safety, efficiency, and scalability.

Process Analytical Technology (PAT): The integration of in-situ monitoring techniques, a key aspect of Process Analytical Technology (PAT), into these novel synthetic setups is crucial for real-time process control and optimization. This allows for immediate adjustments to reaction parameters, ensuring consistent product quality and enhanced safety.

Advanced Spectroscopic Probes for In Situ Analysis

The ability to monitor chemical reactions in real-time without sample extraction is critical for understanding reaction mechanisms and ensuring process control. Advanced spectroscopic techniques are at the forefront of this endeavor.

In Situ FTIR Spectroscopy: Fourier Transform Infrared (FTIR) spectroscopy, particularly with the use of fiber-optic attenuated total reflection (ATR) probes, has proven to be a powerful tool for the in-depth study of reactions involving aromatic compounds. nih.govmdpi.com This technique allows for the real-time tracking of reactants, intermediates, and products directly in the reaction vessel. nih.govmdpi.com For the synthesis of this compound, in-situ FTIR can be used to monitor the progress of the nitration reaction, providing valuable kinetic data and insights into the reaction mechanism. nih.govyoutube.com The ability to observe the reaction under actual process conditions eliminates the need for time-consuming offline analyses like HPLC. nih.govmdpi.com

Raman Spectroscopy: In-situ Raman spectroscopy offers complementary information to FTIR and is particularly well-suited for monitoring reactions in aqueous media. It can be used to identify and quantify the various species present in the reaction mixture, providing a comprehensive understanding of the process. For instance, in-situ Raman has been used to confirm the identity of intermediates in related catalytic reactions. researchgate.net